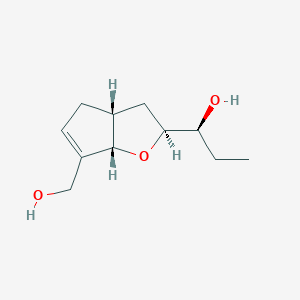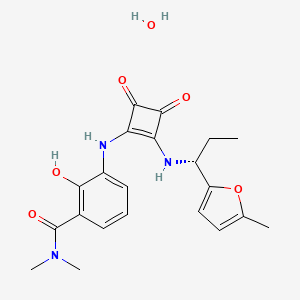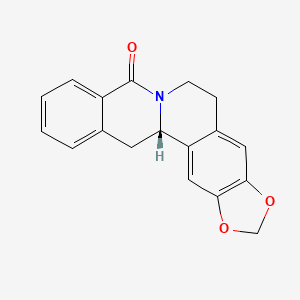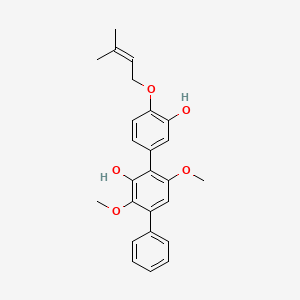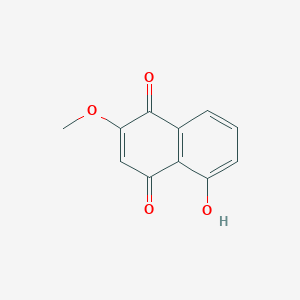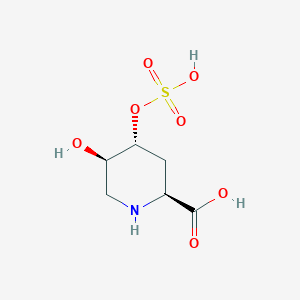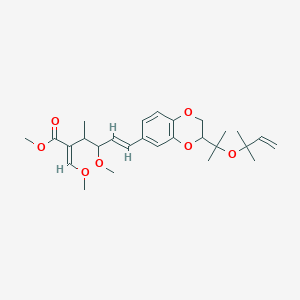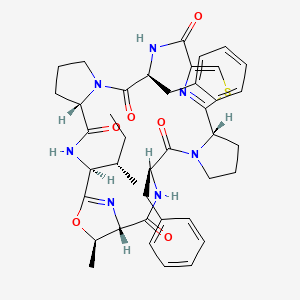
ganomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ganomycin B is a natural product found in Ganoderma pfeifferi and Ganoderma with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ganomycin B, along with ganomycin A, discovered as farnesyl hydroquinones from the basidiomycete Ganoderma pfeifferi, demonstrates antimicrobial activity. Both compounds are effective against various Gram-positive and Gram-negative bacteria, as determined through their isolation and structure elucidation via spectroscopic methods (Mothana, Jansen, Jülich, & Lindequist, 2000).
HIV-1 Protease Inhibition
Research on the Vietnamese mushroom Ganoderma colossum yielded this compound, which has been found to inhibit HIV-1 protease. Its efficacy, along with ganomycin I, was measured in terms of IC50 values. Kinetic studies revealed this compound's competitive inhibition of the enzyme's active site, making it a significant finding in HIV-1 research (El Dine, El Halawany, Ma, & Hattori, 2009).
Metabolic Syndrome Treatment
This compound has been used as a leading compound in the synthesis of meroterpene derivatives. These derivatives were screened for α-glucosidase and HMG-CoA reductase inhibitory activities, leading to the discovery of a dual inhibitor effective in reducing weight gain, lowering HbAlc levels, and improving insulin resistance and lipid dysfunction in obesity models. This research positions this compound derivatives as promising candidates for treating metabolic syndrome (Wang et al., 2018).
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(2Z,5E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-6,10-dimethylundeca-5,9-dienoic acid |
InChI |
InChI=1S/C21H28O4/c1-15(2)6-4-7-16(3)8-5-9-17(21(24)25)10-11-18-14-19(22)12-13-20(18)23/h6,8,10,12-14,22-23H,4-5,7,9,11H2,1-3H3,(H,24,25)/b16-8+,17-10- |
Clave InChI |
HVLZHPCKWVKAQH-IRQOBONWSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)C)C |
Sinónimos |
2-(2-(2,5-dihydroxyphenyl)-ethyliden)-6,10-dimethyl-undeca-5,9-diene acid ganomycin B ganomycin-B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


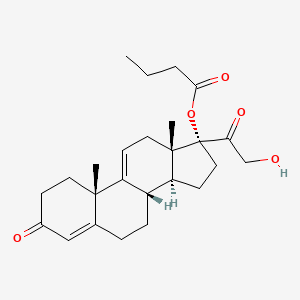
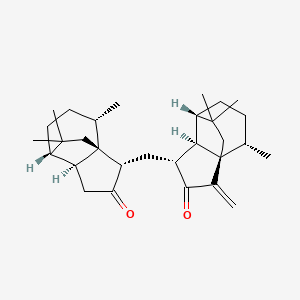
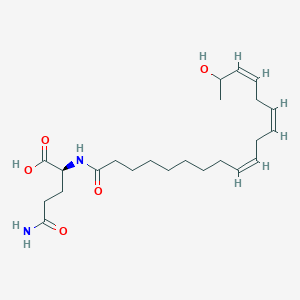
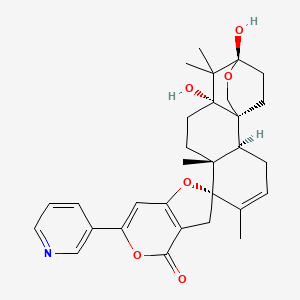
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
